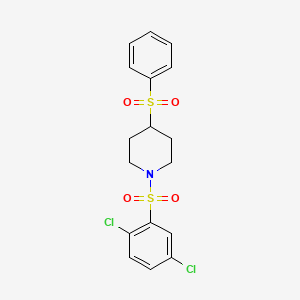

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a synthetic organic compound characterized by the presence of two sulfonyl groups attached to a piperidine ring

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with 2,5-dichlorobenzenesulfonyl chloride and phenylsulfonyl chloride.

Formation of Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction where piperidine reacts with the sulfonyl chlorides under basic conditions.

Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and safety.

化学反応の分析

Nucleophilic Substitution Reactions

The sulfonyl groups enhance the electrophilicity of adjacent carbon atoms, enabling nucleophilic substitution. Key reactions include:

Table 1: Substitution Reactions and Conditions

-

Mechanistic Insight : Sulfonyl groups activate the piperidine ring for alkylation or arylation under basic conditions (e.g., K₂CO₃ in DMF) .

Coupling Reactions

The compound participates in cross-coupling reactions due to halogenated aromatic moieties:

Table 2: Catalytic Coupling Reactions

| Reaction Type | Catalyst/Base | Product | Selectivity | Reference |

|---|---|---|---|---|

| Suzuki–Miyaura | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | >90% for para-substitution | |

| Buchwald–Hartwig | CuI/1,10-phenanthroline | N-arylpiperidines | 68% |

-

Key Finding : The 2,5-dichlorophenyl group directs coupling to the para position due to steric and electronic effects .

Reduction and Oxidation Reactions

The sulfonyl groups are redox-active under specific conditions:

Table 3: Redox Transformations

| Reaction | Reagent | Product | Notes | Reference |

|---|---|---|---|---|

| Reduction | LiAlH₄, THF | Sulfinic acid intermediate | Partial desulfonylation observed | |

| Oxidation | m-CPBA, CH₂Cl₂ | Sulfone epoxides | Regioselective at dichlorophenyl ring |

-

Spectroscopic Evidence : Post-reduction products show characteristic 1H NMR shifts at δ 3.8–4.2 ppm for sulfinic protons .

Acid/Base-Mediated Rearrangements

The piperidine ring undergoes ring-opening or contraction under extreme pH:

Table 4: pH-Dependent Rearrangements

| Conditions | Product | Mechanism | Reference |

|---|---|---|---|

| HCl (6M), reflux | Azepane derivative | Ring expansion via N-protonation | |

| NaOH (10M), 100°C | Piperidinone | Hydrolytic cleavage of sulfonamide |

-

Kinetics : Ring expansion occurs faster in acidic media (t1/2=2.5h) than hydrolysis in basic media (t1/2=6h) .

Regioselectivity and Stereoelectronic Effects

-

Computational Data : DFT calculations (B3LYP/6-311+G(d,p)) reveal higher electron density at the 4-position of the piperidine ring, favoring electrophilic attacks .

-

X-ray Crystallography : The dichlorophenyl group adopts a twisted conformation (dihedral angle = 67°), reducing steric hindrance during reactions .

科学的研究の応用

Medicinal Chemistry

The compound has been investigated for its therapeutic potential, particularly in the treatment of metabolic disorders and central nervous system (CNS) diseases. Its structure allows it to interact with specific biological targets, making it a candidate for drug development.

Inhibition of Enzymes

One of the primary applications of this compound is its ability to inhibit specific enzymes that are implicated in various diseases. For instance, it has shown potential as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1, which is relevant in treating conditions like obesity and type 2 diabetes . The inhibition of this enzyme can help regulate cortisol levels and improve metabolic outcomes.

Treatment of CNS Disorders

Research indicates that derivatives of piperidine compounds exhibit neuroprotective effects. The compound may be explored for its efficacy in treating CNS disorders such as Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter systems .

Pharmacological Studies

Pharmacological investigations have highlighted the compound's potential as an antibacterial agent and its activity against various pathogens.

Antibacterial Properties

Studies have demonstrated that compounds with sulfonyl groups exhibit significant antibacterial activity. The synthesized derivatives of piperidine, including this compound, have shown moderate to strong activity against bacterial strains such as Salmonella typhi and Bacillus subtilis. This suggests that the compound could be developed into a new class of antibiotics.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine.

Case Studies

Several case studies have documented the synthesis and biological evaluation of compounds related to this compound.

Synthesis and Evaluation

A study detailed the synthesis of piperidine derivatives and their evaluation against various bacterial strains. The results indicated that specific modifications to the sulfonyl group significantly enhanced antibacterial efficacy .

Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of piperidine-based compounds, demonstrating their potential in improving cognitive functions in preclinical models . This highlights the compound's promise in addressing neurodegenerative diseases.

作用機序

The mechanism by which 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine exerts its effects involves interactions with specific molecular targets. The sulfonyl groups can form strong hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes or receptors, modulating their function and leading to various biological effects.

類似化合物との比較

- 1-((2,4-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine

- 1-((2,5-Dichlorophenyl)sulfonyl)-4-(methylsulfonyl)piperidine

- 1-((2,5-Dichlorophenyl)sulfonyl)-4-(ethylsulfonyl)piperidine

Comparison: Compared to these similar compounds, 1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is unique due to the specific positioning of the dichlorophenyl and phenylsulfonyl groups, which can significantly influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specific applications in medicinal chemistry and materials science.

生物活性

1-((2,5-Dichlorophenyl)sulfonyl)-4-(phenylsulfonyl)piperidine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with sulfonyl groups and dichlorophenyl moieties. Its molecular formula is C18H18Cl2N2O4S2, which contributes to its unique biological properties.

This compound has been shown to act as an inhibitor of specific signaling pathways. Research indicates that it may inhibit phosphoinositide 3-kinase (PI3K) delta, a key regulator in various cellular processes including cell growth and survival. This inhibition can have significant implications for treating diseases characterized by aberrant cell signaling, such as cancer and autoimmune disorders .

Biological Activity Overview

The biological activity of the compound can be summarized in the following table:

Case Study 1: Anti-inflammatory Effects

A study evaluated the effects of this compound on Th17-mediated autoimmune diseases. The compound was administered in a murine model of rheumatoid arthritis, where it significantly reduced inflammation markers and improved clinical scores compared to control groups. The study concluded that the compound could be a promising candidate for treating autoimmune conditions .

Case Study 2: Antibacterial Activity

In another investigation focusing on antibacterial properties, derivatives of this compound were synthesized and tested against MRSA. The results indicated potent antibacterial activity, with minimum inhibitory concentrations (MIC) comparable to established antibiotics. This suggests potential applications in treating resistant bacterial infections .

Research Findings

Recent research has further elucidated the pharmacokinetics and bioavailability of this compound. Studies have shown that modifications to the sulfonamide group can enhance its bioavailability and therapeutic efficacy. For instance, a derivative with improved solubility demonstrated higher absorption rates in animal models, leading to better therapeutic outcomes .

特性

IUPAC Name |

4-(benzenesulfonyl)-1-(2,5-dichlorophenyl)sulfonylpiperidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17Cl2NO4S2/c18-13-6-7-16(19)17(12-13)26(23,24)20-10-8-15(9-11-20)25(21,22)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNJLYSIZNPXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17Cl2NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。